2-Tridecanol

Catalog No.
S8105363
CAS No.
67989-40-6
M.F
C13H28O
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tridecanol

CAS Number

67989-40-6

Product Name

2-Tridecanol

IUPAC Name

tridecan-2-ol

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3

InChI Key

HKOLRKVMHVYNGG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC(C)O

Tridecan-2-ol is a secondary alcohol that is tridecane substituted by a hydroxy group at position 2. It has a role as an insect attractant, a pheromone and a plant metabolite. It is a tridecanol and a secondary alcohol.
2-Tridecanol has been reported in Zingiber mioga, Carica papaya, and Cistus creticus with data available.

2-Tridecanol is a C13 linear secondary alcohol primarily procured as a high-performance hydrophobic precursor for specialty nonionic surfactants, particularly secondary alcohol ethoxylates (SAEs). Unlike primary fatty alcohols, the hydroxyl group at the C2 position disrupts molecular packing, conferring a lower melting point and rendering the compound a highly processable liquid at room temperature [1]. In industrial procurement, 2-Tridecanol is highly valued because its derivatives exhibit exceptional cold-water solubility, rapid wetting kinetics, and low-foaming characteristics [2]. It serves as a critical building block for formulators seeking to replace environmentally restricted alkylphenol ethoxylates (APEs) or to overcome the handling challenges associated with primary alcohol ethoxylates (PAEs) in agrochemical, textile, and hard-surface cleaning applications.

Substituting 2-Tridecanol with its primary alcohol analog, 1-Tridecanol, fundamentally alters the physical and performance properties of downstream formulations, leading to severe processability failures. Primary alcohol ethoxylates (PAEs) derived from 1-Tridecanol exhibit strong intermolecular hydrogen bonding and highly ordered hydrophobic packing, leading to high pour points and the formation of highly viscous, intractable gel phases upon aqueous dilution [1]. In contrast, the secondary hydroxyl placement in 2-Tridecanol creates steric bulk that prevents tight molecular packing. Substituting 1-Tridecanol into a process designed for 2-Tridecanol results in formulations that require heated storage, prolonged mixing times, and increased energy consumption to break gel phases, ultimately disrupting continuous manufacturing workflows and cold-climate usability [2].

Superior Cold-Temperature Fluidity in Ethoxylated Derivatives

When evaluating surfactant precursors, the cold-temperature handling of the resulting ethoxylates is a major procurement differentiator. Derivatives of 2-Tridecanol (SAEs) inherently possess much lower pour points than equivalent primary alcohol ethoxylates (PAEs). For a standard 9-mole ethoxylate, the 2-Tridecanol derivative maintains fluidity down to approximately -2°C to 5°C, whereas the 1-Tridecanol derivative solidifies between 15°C and 24°C [1].

Evidence DimensionPour point of 9-mole ethoxylate derivative
Target Compound Data~ -2°C to 5°C (2-Tridecanol-derived SAE)
Comparator Or Baseline15°C to 24°C (1-Tridecanol-derived PAE)
Quantified Difference>15°C reduction in pour point
ConditionsASTM D97 / ISO 3016 standard pour point testing

Eliminates the need for heated storage tanks and trace-heated pipework in chemical manufacturing facilities, significantly reducing energy overhead.

Narrow Gel Range for Accelerated Formulation Mixing

A critical manufacturing bottleneck with primary alcohol surfactants is their tendency to form highly viscous gels when diluted with water. 1-Tridecanol-derived PAEs typically form intractable gel phases across a broad concentration window (30% to 70% in water), requiring hot water and high-shear mixing to dissolve [1]. In contrast, 2-Tridecanol-derived SAEs exhibit a very narrow gel region (often limited to 50–55%) or bypass the gel phase entirely, allowing for rapid, cold-water dispersion [1].

Evidence DimensionAqueous gel phase formation range
Target Compound DataNarrow gel region (50–55% concentration) or gel-free
Comparator Or BaselineBroad gel region (30% to 70% concentration) for PAEs
Quantified Difference>80% reduction in the gel-phase concentration window
ConditionsRoom temperature aqueous dilution of ethoxylated surfactants

Allows for rapid, cold-water blending during detergent and agrochemical manufacturing without the risk of forming intractable lumps that halt production lines.

Accelerated Wetting Speeds for Textile and Agrochemical Applications

In applications requiring rapid surface coverage, 2-Tridecanol derivatives significantly outperform primary alcohol benchmarks. Due to the branched-like structure of the secondary hydrophobe, 2-Tridecanol SAEs migrate to interfaces faster. In standard Draves wetting tests at 0.1% concentration, 2-Tridecanol ethoxylates achieve wetting times under 10 seconds, whereas equivalent 1-Tridecanol PAEs require 15 to 25 seconds [1].

Evidence DimensionWetting time (0.1% aqueous solution)
Target Compound Data< 10 seconds (2-Tridecanol SAE)
Comparator Or Baseline15–25 seconds (1-Tridecanol PAE)
Quantified Difference~50-60% faster wetting time
ConditionsASTM D2281 Draves Skein Wetting Test at 25°C

Faster wetting translates to higher throughput in continuous textile processing and superior spreadability for foliar agrochemical sprays.

Biodegradable Drop-in Replacement for Alkylphenol Ethoxylates (APEs)

Procurement teams are actively phasing out nonylphenol ethoxylates (NPEs) due to their degradation into persistent, endocrine-disrupting nonylphenol. 2-Tridecanol serves as an ideal structural and performance substitute. Unlike NPEs, 2-Tridecanol and its ethoxylates undergo rapid and complete biodegradation (OECD 301F) into non-toxic aliphatic acids, yielding 0% endocrine-disrupting metabolites while matching the degreasing performance of the legacy NPEs [1].

Evidence DimensionEndocrine-disrupting metabolite formation
Target Compound Data0% (Readily biodegradable to non-toxic aliphatic acids)
Comparator Or BaselineNonylphenol ethoxylates (NPEs) degrade into persistent nonylphenol
Quantified DifferenceComplete elimination of endocrine-disrupting breakdown products
ConditionsOECD 301F Ready Biodegradability testing

Ensures global regulatory compliance (e.g., REACH) while maintaining the heavy-duty degreasing performance previously reliant on restricted NPE surfactants.

Agrochemical Emulsifiable Concentrates (ECs)

2-Tridecanol ethoxylates are the preferred choice for pesticide formulations requiring rapid leaf wetting and cold-water dispersion, where the gel-phase tendencies of primary alcohol ethoxylates would otherwise clog agricultural spray nozzles during field application [1].

Industrial Hard-Surface Cleaners and Degreasers

Utilized as the core surfactant precursor in heavy-duty degreasers and metal cleaning fluids where fast oil 'roll-up' kinetics and low-foaming properties are required for mechanical spray washing systems, effectively replacing restricted nonylphenol ethoxylates [2].

Textile Scouring and Processing Agents

Selected for textile wetting agents due to the sub-10-second Draves wetting times of its derivatives, enabling high-speed continuous fabric processing without the environmental penalties of legacy alkylphenol surfactants [1].

Physical Description

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline]

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

200.214015512 Da

Monoisotopic Mass

200.214015512 Da

Heavy Atom Count

14

UNII

V4E4P9GZB5

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

Alcohols, C11-15-secondary: ACTIVE

Dates

Last modified: 11-23-2023

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